AMOZ

Übersicht

Beschreibung

XL518, auch bekannt als Cobimetinib, ist ein potenter, selektiver, oral bioverfügbarer Inhibitor der Mitogen-aktivierten Proteinkinasekinase 1 (MEK1). Diese Verbindung spielt eine entscheidende Rolle im RAS/RAF/MEK/ERK-Signalweg, der häufig in menschlichen Tumoren aktiviert wird. XL518 hat in präklinischen Modellen ein signifikantes Potenzial gezeigt, das Tumorwachstum zu hemmen und Tumorregression zu induzieren .

Herstellungsmethoden

Die Herstellung von XL518 umfasst mehrere synthetische Schritte. Der Prozess beginnt mit (2S)-2-Piperidincarbonsäure als Ausgangsmaterial. Diese Verbindung wird einer Nitrierung, Hydrolyse, Veresterung und Boc-Schutzreaktion unterzogen, um einen Zwischenprodukt, [2-oxo-2-((2S)-1-tert-Butoxycarbonylpiperidin-2-yl)]acetat, zu erzeugen. Dieses Zwischenprodukt wird dann einer Additionsreaktion, einer Reduktionsreaktion und einer Cyclisierungsreaktion unterzogen, um ein weiteres Zwischenprodukt, (2S)-1-tert-Butoxycarbonyl-2-(3-Hydroxyazetidin-3-yl)piperidin, zu erzeugen. Schließlich wird Cobimetinib durch eine Kondensationsreaktion mit einer Seitenkette hergestellt .

Wissenschaftliche Forschungsanwendungen

XL518 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es wird verwendet, um die Aktivität von MEK1 zu hemmen, einem Schlüsselbestandteil des RAS/RAF/MEK/ERK-Signalwegs. Dieser Weg wird häufig in menschlichen Tumoren aktiviert und ist für die Weiterleitung wachstumsfördernder Signale von zahlreichen Rezeptor-Tyrosinkinasen erforderlich. XL518 hat in mehreren humanen Tumorzelllinien, die K-Ras- oder B-Raf-Mutationen aufweisen, potente antiproliferative Wirkungen gezeigt. Es wurde in präklinischen Studien eingesetzt, um seine Wirksamkeit bei der Hemmung des Tumorwachstums und der Induktion der Tumorregression in Xenograft-Modellen zu demonstrieren .

Wirkmechanismus

XL518 ist ein reversibler Inhibitor der Mitogen-aktivierten Proteinkinasekinase 1 (MEK1) und MEK2. MEK-Proteine sind Upstream-Regulatoren des extrazellulären signalregulierten Kinase (ERK)-Wegs, der die Zellproliferation fördert. Durch die Hemmung von MEK1 und MEK2 reduziert XL518 die Phosphorylierung von ERK1/2 und hemmt so die Proliferation von Tumorzellen. Diese Hemmung bleibt auch dann erhalten, wenn MEK bereits phosphoryliert ist .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a tissue-bound metabolite of Furaltadone . It is characterized by its unique molecular structure, which is critical for its activity. The presence of different substituents on the oxazolidinone ring, such as the amino and morpholinylmethyl groups, can significantly influence the compound’s physical and chemical properties, as well as its biological activity.

Cellular Effects

It is known that the parent compound, Furaltadone, has antimicrobial properties . Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also interact with cellular processes in a similar manner.

Molecular Mechanism

It is known that Furaltadone, the parent compound, exerts its effects through the inhibition of protein synthesis in bacteria. Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may persist in tissues for some time after administration of the parent compound.

Dosage Effects in Animal Models

It is known that Furaltadone, the parent compound, has been widely used as an additive in livestock and aquaculture feed , suggesting that the metabolite may also be present in these animals at varying concentrations depending on the dosage of the parent compound.

Metabolic Pathways

It is known that the compound is a metabolite of Furaltadone , suggesting that it may be involved in the metabolism of this parent compound.

Transport and Distribution

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may be distributed within tissues in a manner similar to the parent compound.

Subcellular Localization

Given that it is a metabolite of Furaltadone , it is plausible that it may be localized within cells in a manner similar to the parent compound.

Vorbereitungsmethoden

The preparation of XL518 involves several synthetic steps. The process begins with (2S)-2-piperidinecarboxylic acid as the raw material. This compound undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate, [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)] acetate. This intermediate then undergoes an addition reaction, a reduction reaction, and a cyclization reaction to produce another intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine. Finally, a condensation reaction with a side chain produces cobimetinib .

Analyse Chemischer Reaktionen

XL518 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Synthese von Zwischenprodukten.

Substitution: Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind Nitrierung, Hydrolyse, Veresterung und Boc-Schutz.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zum Endprodukt Cobimetinib führen

Wirkmechanismus

XL518 is a reversible inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. By inhibiting MEK1 and MEK2, XL518 decreases ERK1/2 phosphorylation, thereby inhibiting the proliferation of tumor cells. This inhibition is maintained even when MEK is already phosphorylated .

Vergleich Mit ähnlichen Verbindungen

XL518 ähnelt anderen MEK-Inhibitoren wie Trametinib und Selumetinib. Es hat einzigartige Eigenschaften gezeigt, wie seine potente und selektive Hemmung von MEK1 und MEK2 sowie seine Fähigkeit, seine hemmende Wirkung auch dann aufrechtzuerhalten, wenn MEK bereits phosphoryliert ist. Dies macht XL518 zu einer wertvollen Verbindung bei der Behandlung von Tumoren mit mutationsaktiv aktiviertem B-Raf oder K-Ras .

Ähnliche Verbindungen

Trametinib: Ein weiterer MEK-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird.

Selumetinib: Ein MEK-Inhibitor, der zur Behandlung von Neurofibromatose Typ 1 eingesetzt wird.

PD 0325901: Ein MEK-Inhibitor mit ähnlichen Anwendungen in der Onkologie

Biologische Aktivität

Introduction

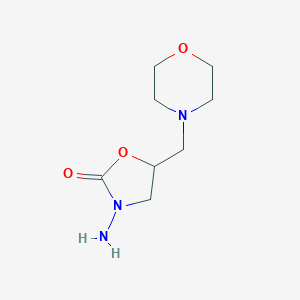

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a metabolite derived from the antibiotic furaltadone, which belongs to the nitrofuran class of compounds. Its biological activity has garnered attention due to its implications in both veterinary medicine and potential human health risks. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its structural features that contribute to its biological activity. The compound's molecular formula is CHNO, and it exhibits a density of approximately 1.5 g/cm³ with a boiling point around 485.2 °C at 760 mmHg .

The mechanism of action of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis, which is a common feature among nitrofuran derivatives. This inhibition can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that this compound exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity

While this compound's antimicrobial properties are beneficial in veterinary applications, its cytotoxic effects on human cells have raised concerns. In vitro studies have assessed this compound's cytotoxicity using various human cell lines, including colon cancer cells (DLD-1) and prostate cancer cells (PC3). The results indicated that this compound can induce apoptosis in these cell lines at micromolar concentrations, with IC values ranging from 10.28 to 214.0 μM .

Residual Effects and Environmental Impact

The persistence of this compound in the environment is another critical aspect of its biological activity. The degradation kinetics of this compound vary significantly between laboratory and field conditions, with half-lives indicating rapid degradation under microbial action . This characteristic is essential for assessing the environmental risks associated with this compound residues in agricultural settings.

Detection Methods

The detection of this compound in food products and animal tissues has been facilitated by the development of immunoassays and chromatographic techniques. A competitive ELISA method has been established for detecting this compound residues in fish samples, highlighting its significance in food safety monitoring .

Human Health Implications

A case study involving poultry muscle tissue demonstrated the simultaneous determination of multiple nitrofuran metabolites, including this compound. This study underscored the importance of monitoring such residues due to potential carcinogenic effects linked to long-term exposure to nitrofurans .

Summary of Key Studies

Eigenschaften

IUPAC Name |

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962873 | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43056-63-9 | |

| Record name | AMOZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.